molecular formula C6H12N2O4 B14448870 4-[Ethyl(nitroso)amino]-3-hydroxybutanoic acid CAS No. 77382-79-7

4-[Ethyl(nitroso)amino]-3-hydroxybutanoic acid

Cat. No.: B14448870
CAS No.: 77382-79-7
M. Wt: 176.17 g/mol
InChI Key: WMWBEKWGLWDPGB-UHFFFAOYSA-N
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Description

4-[Ethyl(nitroso)amino]-3-hydroxybutanoic acid is a nitrosamine compound. Nitrosamines are a class of compounds known for their potential carcinogenic properties. This particular compound features an ethyl group attached to a nitrosoamino group, which is further connected to a hydroxybutanoic acid backbone. The presence of both nitroso and hydroxy functional groups makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Ethyl(nitroso)amino]-3-hydroxybutanoic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of nitrosamines, including this compound, often involves large-scale nitration and oxidation processes. These methods are optimized for yield and purity, ensuring that the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[Ethyl(nitroso)amino]-3-hydroxybutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[Ethyl(nitroso)amino]-3-hydroxybutanoic acid involves the formation of reactive intermediates that can interact with biological molecules. The nitroso group can form nitrosamides, which are unstable and decompose to form carbocations or diazonium compounds . These reactive species can then interact with DNA, proteins, and other cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Ethyl(nitroso)amino]-3-hydroxybutanoic acid is unique due to its specific structure, which includes both nitroso and hydroxy functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications .

Properties

CAS No.

77382-79-7

Molecular Formula

C6H12N2O4

Molecular Weight

176.17 g/mol

IUPAC Name

4-[ethyl(nitroso)amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C6H12N2O4/c1-2-8(7-12)4-5(9)3-6(10)11/h5,9H,2-4H2,1H3,(H,10,11)

InChI Key

WMWBEKWGLWDPGB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(CC(=O)O)O)N=O

Origin of Product

United States

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